molecular formula C14H13N3O3S2 B12493215 N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B12493215
M. Wt: 335.4 g/mol
InChI Key: JDAKRVNTMAJTRR-UHFFFAOYSA-N
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Description

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The compound is characterized by the presence of a benzothiazole ring fused with a thiophene ring, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide involves several steps. One common method includes the reaction of 2-aminothiophene-2-carboxylic acid with 2-chloro-N-(2-aminoethyl)benzothiazole-1,1-dioxide under specific conditions . The reaction typically requires the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial production methods may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: The compound’s anticancer properties have been explored, with studies indicating its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with the cell membrane integrity of bacteria and fungi, leading to their death. The exact molecular pathways involved in these processes are still under investigation, but studies suggest that the compound can induce oxidative stress and disrupt cellular homeostasis .

Comparison with Similar Compounds

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

  • N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}isonicotinamide
  • N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-2-methoxybenzamide
  • N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-4-(2-methyl-2-propanyl)benzamide

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H13N3O3S2/c18-14(11-5-3-9-21-11)16-8-7-15-13-10-4-1-2-6-12(10)22(19,20)17-13/h1-6,9H,7-8H2,(H,15,17)(H,16,18)

InChI Key

JDAKRVNTMAJTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC=CS3)NS2(=O)=O

Origin of Product

United States

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